Cas no 95330-31-7 (2-methoxy-N,6-dimethylbenzamide)

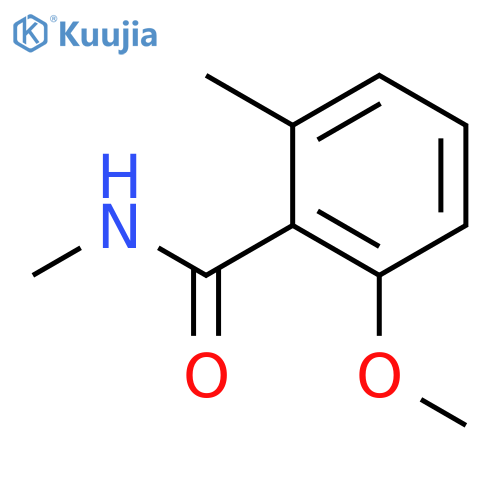

95330-31-7 structure

商品名:2-methoxy-N,6-dimethylbenzamide

2-methoxy-N,6-dimethylbenzamide 化学的及び物理的性質

名前と識別子

-

- 2-methoxy-N,6-dimethylbenzamide

- Benzamide, 2-methoxy-N,6-dimethyl-

- (6R,6aS,8S)-3,8-dihydroxy-2,6-dimethoxy-5,6,6a,7,8,9-hexahydropyrrolo[2,1-c][1,4]benzodiazepin-11-one

- 2-METHOXY-6,N-DIMETHYL-BENZAMIDE

- Chicamycin A

- MFCD04037484

- 95330-31-7

- AKOS006277022

- 2-Methoxy-N,6-dimethyl-benzamide

- AP-782/41884124

-

- MDL: MFCD04037484

- インチ: InChI=1S/C10H13NO2/c1-7-5-4-6-8(13-3)9(7)10(12)11-2/h4-6H,1-3H3,(H,11,12)

- InChIKey: YFUNDOYQQGQMIQ-UHFFFAOYSA-N

- ほほえんだ: CC1=C(C(=CC=C1)OC)C(=O)NC

計算された属性

- せいみつぶんしりょう: 294.12200

- どういたいしつりょう: 179.094628657g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 13

- 回転可能化学結合数: 2

- 複雑さ: 182

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 38.3Ų

- 疎水性パラメータ計算基準値(XlogP): 1.5

じっけんとくせい

- 密度みつど: 1.053

- ふってん: 293.3°C at 760 mmHg

- フラッシュポイント: 131.2°C

- 屈折率: 1.516

- PSA: 91.26000

- LogP: 0.45010

2-methoxy-N,6-dimethylbenzamide セキュリティ情報

2-methoxy-N,6-dimethylbenzamide 税関データ

- 税関コード:2924299090

- 税関データ:

中国税関番号:

2924299090概要:

2924299090.他の環状アミド(環状ウレタンを含む)(それらの誘導体及びその塩を含む)。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:30.0%

申告要素:

製品名称、成分含有量、用途、包装

要約:

2924299090.他の環状アミド(環状ウレタンを含む)及びその誘導体、その塩。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:30.0%

2-methoxy-N,6-dimethylbenzamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB465408-100 mg |

2-Methoxy-6,N-dimethyl-benzamide; . |

95330-31-7 | 100mg |

€189.00 | 2023-04-21 | ||

| abcr | AB465408-250 mg |

2-Methoxy-6,N-dimethyl-benzamide; . |

95330-31-7 | 250mg |

€319.00 | 2023-04-21 | ||

| abcr | AB465408-100mg |

2-Methoxy-6,N-dimethyl-benzamide; . |

95330-31-7 | 100mg |

€189.00 | 2025-02-16 | ||

| abcr | AB465408-250mg |

2-Methoxy-6,N-dimethyl-benzamide; . |

95330-31-7 | 250mg |

€319.00 | 2025-02-16 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1633256-500mg |

2-Methoxy-N,6-dimethylbenzamide |

95330-31-7 | 98% | 500mg |

¥7959.00 | 2024-04-24 | |

| abcr | AB465408-500mg |

2-Methoxy-6,N-dimethyl-benzamide; . |

95330-31-7 | 500mg |

€439.00 | 2025-02-16 | ||

| abcr | AB465408-500 mg |

2-Methoxy-6,N-dimethyl-benzamide; . |

95330-31-7 | 500mg |

€439.00 | 2023-04-21 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1633256-250mg |

2-Methoxy-N,6-dimethylbenzamide |

95330-31-7 | 98% | 250mg |

¥5806.00 | 2024-04-24 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1633256-100mg |

2-Methoxy-N,6-dimethylbenzamide |

95330-31-7 | 98% | 100mg |

¥3486.00 | 2024-04-24 |

2-methoxy-N,6-dimethylbenzamide 関連文献

-

Magdalena Markiton,Agnieszka Ciemięga,Katarzyna Maresz,Anna Szelwicka,Anna Chrobok New J. Chem., 2018,42, 13602-13611

-

Balpreet Singh Ahluwalia,Peter McCourt,Ana Oteiza,James S. Wilkinson,Thomas R. Huser,Olav Gaute Hellesø Analyst, 2015,140, 223-229

-

Artis Linarts,Kaspars Mālnieks,Kristaps Rubenis,Kaspars Pudzs,Krisjanis Smits,Andrejs Kovaļovs,Kaspars Kalniņš,Aile Tamm,Andris Šutka J. Mater. Chem. A, 2021,9, 8984-8990

-

Ashish Singh,Parul Verma,Debabrata Samanta,Anupam Dey,Jyotirmoy Dey,Tapas Kumar Maji J. Mater. Chem. A, 2021,9, 5780-5786

95330-31-7 (2-methoxy-N,6-dimethylbenzamide) 関連製品

- 15945-07-0(2,4,5-Trichloro-benzenesulfonyl chloride)

- 1241725-65-4(O1-tert-butyl O3-methyl 5-fluoropiperidine-1,3-dicarboxylate)

- 1368927-01-8(3-amino-2-(3,4-difluorophenyl)propan-1-ol)

- 2241337-84-6(Bemnifosbuvir hemisulfate)

- 52779-76-7(1-(3-bromo-2-methylphenyl)ethan-1-one)

- 2229666-42-4(3-(1-{(tert-butoxy)carbonylamino}cyclobutyl)prop-2-enoic acid)

- 1805379-74-1(2-Bromo-3-(difluoromethyl)-6-nitropyridine-5-acetonitrile)

- 1347108-53-5(5-methyl-4-sulfamoyl-1H-pyrazole-3-carboxylic acid)

- 151095-12-4(6-acetyl-1H,2H,3H-thieno2,3-b1,4thiazin-2-one)

- 886902-89-2(1-(3,4-dichlorophenyl)methyl-2-(ethanesulfonyl)-1H-1,3-benzodiazole)

推奨される供給者

Amadis Chemical Company Limited

(CAS:95330-31-7)2-methoxy-N,6-dimethylbenzamide

清らかである:99%/99%

はかる:100mg/250mg

価格 ($):392.0/642.0